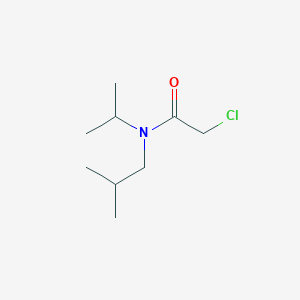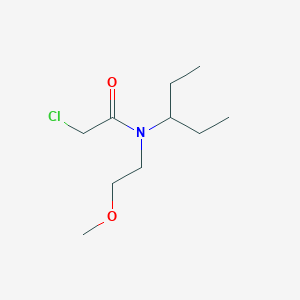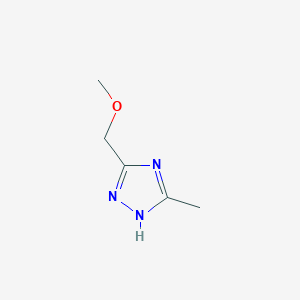
Methyl 2-cyano-3-(2-fluorophenyl)propanoate
Übersicht
Beschreibung
“Methyl 2-cyano-3-(2-fluorophenyl)propanoate” is a chemical compound with the molecular formula C11H10FNO2 . It is a solid substance and its molecular weight is 207.2 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isN#CC(C(OC)=O)=CC1=CC(F)=CC=C1 . This indicates the presence of a nitrile group (N#C), a methyl ester group (C(OC)=O), and a 2-fluorophenyl group (CC1=CC(F)=CC=C1). Physical And Chemical Properties Analysis
“Methyl 2-cyano-3-(2-fluorophenyl)propanoate” is a solid substance . It has a molecular weight of 207.2 . The compound should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Application Summary : Methyl 2-cyano-3-(2-fluorophenyl)propanoate is used in chemical synthesis . It is a compound with the molecular weight of 207.2 .
- Methods of Application : The specific methods of application or experimental procedures for this compound in chemical synthesis are not provided in the available resources .
- Results or Outcomes : The outcomes of using this compound in chemical synthesis are not specified in the available resources .
-
Preparation of Halogen Phenyl-substituted Methyl 2-cyano-3-phenyl-2-propenoates
- Application Summary : Halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates, including 2-fluoro variant, were prepared by the piperidine catalyzed Knoevenagel condensation of corresponding substituted benzaldehydes and methyl cyanoacetate .
- Methods of Application : The method involves the piperidine catalyzed Knoevenagel condensation of corresponding substituted benzaldehydes and methyl cyanoacetate .
- Results or Outcomes : The outcomes of this process are halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-cyano-3-(2-fluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPVOGCOJSGGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743093 | |
| Record name | Methyl 2-cyano-3-(2-fluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-3-(2-fluorophenyl)propanoate | |
CAS RN |
67571-38-4 | |
| Record name | Methyl 2-cyano-3-(2-fluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate](/img/structure/B1427607.png)

![1-[Methyl(piperidin-4-yl)amino]propan-2-ol](/img/structure/B1427609.png)
![1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1427610.png)





![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)

